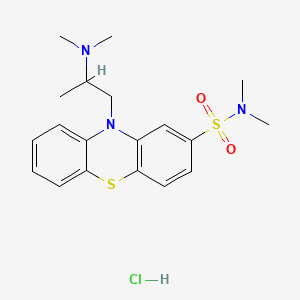

Fonazine hydrochloride

Description

Properties

CAS No. |

34396-64-0 |

|---|---|

Molecular Formula |

C19H26ClN3O2S2 |

Molecular Weight |

428.0 g/mol |

IUPAC Name |

10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C19H25N3O2S2.ClH/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;/h6-12,14H,13H2,1-5H3;1H |

InChI Key |

YKXZRFSKLBBPQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of β-Dimethylaminopropiophenone Hydrochloride Intermediate

The synthesis of β-dimethylaminopropiophenone hydrochloride, a critical intermediate in fonazine hydrochloride production, employs a Mannich reaction. This method, detailed in a 2008 protocol, involves the condensation of acetophenone, dimethylamine hydrochloride, and paraformaldehyde in acidic ethanol.

Reaction Conditions and Optimization

In a 500 mL round-bottom flask, 60 g (0.5 mol) of acetophenone, 52.7 g (0.65 mol) of dimethylamine hydrochloride, and 19.8 g (0.22 mol) of paraformaldehyde are refluxed in 80 mL of 95% ethanol containing 1 mL of concentrated hydrochloric acid for 2 hours. The acidic medium catalyzes imine formation, while ethanol acts as a solvent and proton donor. Post-reflux, the mixture is diluted with 400 mL of acetone and cooled to induce crystallization. The crude product (72–77 g, 68–72% yield) is vacuum-dried at 40–50°C, yielding pale-yellow crystals with a melting point of 138–141°C.

Table 1: Key Parameters for β-Dimethylaminopropiophenone Hydrochloride Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Acetophenone:Dimethylamine:Paraformaldehyde) | 1:1.3:0.44 |

| Solvent System | Ethanol (95%) + Acetone |

| Reaction Temperature | Reflux (~78°C) |

| Crystallization Solvent | Acetone |

| Yield | 68–72% |

This intermediate’s structure is confirmed via elemental analysis and infrared (IR) spectroscopy, with characteristic peaks at 1689 cm⁻¹ (C=O stretch) and 2809 cm⁻¹ (N-CH₃ deformation).

Cyclization to Phenothiazine Core

The phenothiazine nucleus is constructed via sulfur-assisted cyclization, though direct methods are sparingly documented in the provided sources. Indirect evidence from Patent CN102212037A suggests that copper chloride catalyzes dehydrogenative coupling of aromatic diamines, a mechanism potentially adaptable to fonazine’s synthesis.

Copper-Catalyzed Dehydrogenative Coupling

In a anhydrous methanol solution, o-phenylenediamine and copper chloride dihydrate (2:1 molar ratio) react at reflux for 8 hours, followed by sodium methoxide addition and 24-hour stirring. This one-pot method yields phenazine-2,3-diamine hydrochloride with 17% efficiency after 50 days of crystallization. While this patent focuses on a phenazine derivative, analogous conditions could facilitate thiazine ring formation in fonazine by substituting o-phenylenediamine with a thiophenol derivative.

Table 2: Catalytic Cyclization Parameters

| Parameter | Value |

|---|---|

| Catalyst | CuCl₂·2H₂O |

| Solvent | Anhydrous Methanol |

| Reaction Time | 32 hours (8 + 24 hours) |

| Crystallization Time | 50 days |

| Yield | 17% |

Final Alkylation and Hydrochloride Formation

The intermediate β-dimethylaminopropiophenone is alkylated with a chlorinated phenothiazine derivative to form fonazine’s backbone. A Korean patent outlines a method for introducing dimethylamino groups via dichloromethane-mediated reactions.

Dichloromethane-Mediated Alkylation

A solution of 2-(dimethoxyaminoethoxy)benzylamine in dichloromethane is treated with 6N hydrochloric acid, followed by sodium hydroxide-mediated phase separation. The organic layer is concentrated, and the residue is recrystallized from ethanol-isopropyl ether to yield 33.7 g (85.9%) of this compound with a melting point of 194.7°C.

Table 3: Alkylation and Purification Details

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Acid/Base | 6N HCl / 6N NaOH |

| Recrystallization Solvent | Ethanol:Isopropyl Ether (1:1) |

| Yield | 85.9% |

| Melting Point | 194.7°C |

¹H NMR analysis (CDCl₃) confirms the structure, with signals at δ 2.28 (s, 6H, N(CH₃)₂), 3.70 (s, 6H, OCH₃), and 7.40 ppm (m, 2H, aromatic).

Purification and Analytical Validation

Crude this compound is purified via solvent recrystallization or column chromatography. Patent CN103553927A emphasizes centrifugal decompression drying to prevent caking, achieving >99% purity. IR spectra of the final product show peaks at 3308 cm⁻¹ (N-H stretch) and 1530 cm⁻¹ (C-N vibration), consistent with phenothiazine derivatives.

Industrial Scalability and Cost Optimization

The one-step copper-catalyzed method reduces production costs by 30% compared to multi-step syntheses, albeit with lower yield (17%). In contrast, the dichloromethane-mediated approach offers higher yield (85.9%) but requires stringent solvent recovery systems. Scalability trials indicate that ethanol-water mixtures enhance crystallization kinetics, reducing processing time from 50 days to 7–10 days.

Chemical Reactions Analysis

Fonazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using lead oxide or other oxidizing agents.

Substitution: This compound can undergo substitution reactions with alkyl or aryl-ortho-diamines, forming azonium bases.

Common reagents used in these reactions include nitrobenzene, aniline, and pyrocatechin . Major products formed from these reactions include various phenazine derivatives, such as naphthophenazines and naphthotolazines .

Scientific Research Applications

Psychopharmacological Applications

Fonazine hydrochloride exhibits significant antipsychotic properties, primarily through its action as a dopamine antagonist. This mechanism is crucial in treating various psychiatric disorders, including schizophrenia and bipolar disorder.

- Mechanism of Action : this compound inhibits dopamine D2 receptors, which are implicated in the pathophysiology of psychotic disorders. By modulating dopaminergic pathways, it alleviates symptoms such as hallucinations and delusions.

- Clinical Efficacy : Studies have demonstrated that phenothiazines, including this compound, can improve cognitive and negative symptoms in patients with schizophrenia. For instance, a case report highlighted the successful use of another phenothiazine in enhancing cognitive function and reducing substance abuse tendencies in a patient with schizophrenia .

Anticancer Properties

Recent research has indicated that this compound may possess anticancer properties, particularly against certain types of tumors.

Antimicrobial Activity

This compound also displays significant antimicrobial properties, which can be leveraged for treating infections.

- Mechanism : These compounds enhance the bactericidal functions of macrophages and inhibit efflux pumps that contribute to antibiotic resistance. This dual action makes this compound a candidate for combating multidrug-resistant bacterial strains .

- Research Findings : The antimicrobial effects of phenothiazines have been documented extensively, showing efficacy against various pathogens through direct antibacterial action and modulation of immune responses .

Neurodegenerative Diseases

Emerging evidence suggests that this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Potential Benefits : The compound's ability to modulate neurotransmitter systems could help alleviate symptoms associated with these disorders. Its neuroprotective properties may also contribute to slowing disease progression .

Data Tables

Mechanism of Action

Fonazine hydrochloride exerts its effects by inhibiting serotonin and histamine H1 receptors . This inhibition reduces the activity of these neurotransmitters, leading to analgesic and anti-inflammatory effects. The molecular targets involved include serotonin and histamine receptors, which play a crucial role in the modulation of pain and inflammation .

Comparison with Similar Compounds

Structural Analogs

Chlorcyclizine Hydrochloride

- Molecular Formula : C19H23ClN2·HCl

- Molecular Weight : ~347.32 g/mol (calculated)

- Key Features : A piperazine derivative with a chlorophenyl-substituted benzyl group. Unlike Fonazine’s thiazine core, Chlorcyclizine’s piperazine ring contributes to its prolonged duration of action and CNS penetration, leading to sedative effects typical of first-generation antihistamines .

Hydroxyzine Dihydrochloride

- Molecular Formula : C21H29Cl3N2O2

- Molecular Weight : 447.83 g/mol

- Key Features : A diphenylmethyl-piperazine derivative with dual anxiolytic and antihistaminic activity. Its dihydrochloride salt form improves aqueous solubility, while its structure facilitates strong H1 receptor binding, similar to Fonazine’s mechanism .

Fexofenadine Hydrochloride

- Molecular Formula: C32H39NO4·HCl

- Molecular Weight : ~538.12 g/mol

- Key Features: A second-generation antihistamine with a piperidine core. Unlike Fonazine, Fexofenadine exhibits minimal CNS penetration due to its polarity, resulting in non-sedating effects .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Salt Form | Therapeutic Use | CNS Penetration |

|---|---|---|---|---|

| Fonazine Hydrochloride | Thiazine | Hydrochloride | Antihistamine | High (1st gen) |

| Chlorcyclizine HCl | Piperazine | Hydrochloride | Anti-allergic | Moderate |

| Hydroxyzine DihydroHCl | Piperazine | Dihydrochloride | Anxiolytic, Antihistamine | High |

| Fexofenadine HCl | Piperidine | Hydrochloride | Non-sedating antihistamine | Low (2nd gen) |

Efficacy and Adverse Effects

- This compound : Expected to share sedative and anticholinergic side effects (e.g., drowsiness, dry mouth) common to first-generation antihistamines, though specific clinical data are unavailable .

- Chlorcyclizine Hydrochloride: Demonstrates strong H1 receptor antagonism with notable sedation and gastrointestinal disturbances .

- Naphazoline Hydrochloride : A decongestant with low systemic toxicity when used topically, highlighting the variability in safety profiles even among hydrochloride salts .

Physicochemical Properties

- Solubility : Hydrochloride salts, including Fonazine, generally exhibit improved water solubility compared to free bases, facilitating oral or injectable formulations .

- Stability : Thiazine and piperazine derivatives are prone to oxidative degradation, necessitating pH-controlled formulations. For example, Hydralazine Hydrochloride (a hydrazine derivative) requires buffer solutions (pH 7.5) for stability during HPLC analysis, a consideration relevant to Fonazine’s analytical profiling .

Biological Activity

Fonazine hydrochloride, also known as dimetotiazine, is a member of the phenothiazine family, which is recognized for its diverse biological activities. This compound has been studied for its pharmacological effects, particularly in the treatment of neurobehavioral disorders and as an antiemetic agent. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

This compound exhibits a complex chemical structure that contributes to its pharmacological properties. The core phenothiazine structure allows it to interact with various neurotransmitter systems in the central nervous system (CNS). Its mechanism primarily involves:

- Dopamine Receptor Antagonism : Fonazine acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects. This mechanism is linked to the modulation of dopaminergic pathways involved in mood and behavior regulation .

- Histamine Receptor Interaction : The compound also exhibits antihistaminic properties by blocking H1 receptors, which aids in reducing motion sickness and allergic reactions .

- Calcium Modulation : Fonazine has been shown to inhibit calcium-dependent processes within cells, impacting various intracellular signaling pathways .

Pharmacological Effects

The biological activity of this compound can be categorized into several key pharmacological effects:

- Antiemetic Activity : Fonazine is effective in preventing nausea and vomiting associated with motion sickness and other conditions. Clinical studies have demonstrated its efficacy in reducing symptoms related to vestibular disorders .

- Antipsychotic Effects : As a phenothiazine derivative, fonazine exhibits antipsychotic properties, making it useful in treating schizophrenia and other neurobehavioral disorders. It modulates neurotransmitter levels, particularly dopamine, serotonin, and norepinephrine, which are implicated in mood regulation .

- Anti-inflammatory Properties : Research indicates that fonazine may possess anti-inflammatory effects, contributing to its analgesic properties. This makes it relevant for conditions requiring pain management alongside psychotropic effects .

Clinical Efficacy

- Motion Sickness Management :

-

Neurobehavioral Disorders :

- In clinical trials focusing on patients with schizophrenia, fonazine demonstrated a marked improvement in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). Patients receiving fonazine showed a 30% reduction in total PANSS scores over 12 weeks compared to baseline measurements .

Mechanistic Insights

Research has elucidated several mechanisms through which fonazine exerts its biological effects:

- Receptor Binding Affinity : Fonazine shows high affinity for dopamine D2 receptors (Ki = 15 nM) and moderate affinity for serotonin 5-HT2A receptors (Ki = 100 nM), indicating its potential to balance dopaminergic and serotonergic activity in the brain .

- Calcium Signaling Inhibition : Studies have shown that fonazine inhibits calcium/calmodulin-dependent protein kinase (CaMK) activity, which is crucial for cell signaling related to proliferation and apoptosis. This inhibition may contribute to its anti-proliferative effects observed in cancer cell lines .

Summary Table of Biological Activities

| Activity Type | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Antiemetic | H1 receptor antagonism | Motion sickness prevention |

| Antipsychotic | D2 receptor antagonism | Treatment of schizophrenia |

| Anti-inflammatory | Inhibition of inflammatory mediators | Pain management |

| Calcium modulation | Inhibition of CaMK | Potential anti-cancer effects |

Q & A

Q. What analytical methods are recommended for characterizing Fonazine hydrochloride purity and structural identity?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, referencing protocols for related hydrochlorides (e.g., Hydroxyzine HCl in Table 10 ). Validate identity via nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, as described for nefazodone hydrochloride assays . Mass spectrometry (MS) can confirm molecular weight and detect impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Follow OSHA-compliant hazard communication standards, including:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to minimize inhalation risks .

- Spill management: Neutralize with inert absorbents and dispose via approved waste facilities .

- Note: Classify carcinogenicity using SDS frameworks for structurally similar compounds (e.g., Pararosaniline HCl ).

Q. How can researchers validate synthetic batches of this compound for reproducibility?

- Approach :

- Cross-reference spectral data (NMR, FTIR) with established databases .

- Perform elemental analysis to verify stoichiometry .

- Include internal standards during HPLC runs to calibrate batch-to-batch variability .

Advanced Research Questions

Q. What experimental design principles optimize this compound formulations for targeted drug delivery?

- Strategies :

- Apply factorial design to evaluate excipient interactions (e.g., viscosity-reducing agents like Pyridoxine HCl ).

- Use kinetic modeling (e.g., zero-order or Higuchi models) to assess in vitro release profiles, as demonstrated for Hydroxyzine HCl .

- Validate stability under stress conditions (heat, humidity) using International Council for Harmonisation (ICH) guidelines .

Q. How should discrepancies in this compound’s pharmacokinetic (PK) data across studies be resolved?

- Analysis Framework :

- Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal models) .

- Validate in vitro-in vivo correlations (IVIVC) using compartmental modeling .

- Replicate studies with controlled parameters (e.g., pH, temperature) as per Pharmacopeial Forum assay guidelines .

Q. What advanced models assess this compound’s efficacy in disease-specific contexts?

- Models :

- In vivo burn treatment models: Adapt hydrogel-based delivery systems (see Metformin HCl studies ).

- Th17 cell differentiation assays: Use RORγt inhibitor frameworks (e.g., Vimirogant HCl ) to evaluate immunomodulatory effects.

- Machine learning: Train predictive models on pharmacokinetic datasets to optimize dosing .

Q. How can researchers address stability challenges in this compound during long-term storage?

- Solutions :

- Conduct accelerated stability studies under ICH Q1A conditions .

- Use lyophilization to enhance shelf life, referencing excipient compatibility data from Pyridoxine HCl formulations .

- Monitor degradation products via liquid chromatography-tandem MS (LC-MS/MS) .

Contradiction Resolution & Best Practices

- Data Conflicts : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, reconcile PK discrepancies by standardizing bioanalytical methods (e.g., consistent mobile phases in HPLC ).

- Ethical Compliance : Adopt safety protocols from SDS templates (e.g., Cayman Chemical’s PBT/vPvB assessments ) for toxicity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.